molecular formula C13H11NO2 B3120382 5-(Benzyloxy)nicotinaldehyde CAS No. 263270-32-2

5-(Benzyloxy)nicotinaldehyde

Cat. No.: B3120382
CAS No.: 263270-32-2
M. Wt: 213.23 g/mol
InChI Key: SCOQOUXGEUQUCY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)nicotinaldehyde: is an organic compound with the molecular formula C13H11NO2. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a benzyloxy group.

Biochemical Analysis

Biochemical Properties

5-(Benzyloxy)nicotinaldehyde is involved in biochemical reactions related to NAD biosynthesis . It interacts with enzymes such as nicotinamidase, playing a role in the conversion of nicotinamide to nicotinic acid, a key step in NAD biosynthesis . The nature of these interactions involves the transfer of a hydride ion between the compound and the enzyme .

Cellular Effects

The effects of this compound on cells are primarily related to its role in NAD biosynthesis. By contributing to the production of NAD, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . For instance, in leukemia cells, supplementation with this compound has been shown to replenish intracellular NAD levels, preventing oxidative stress, mitochondrial dysfunction, and ATP depletion .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nicotinic acid via the action of nicotinamidase, contributing to NAD biosynthesis . This process involves binding interactions with the enzyme, leading to changes in gene expression related to NAD production .

Temporal Effects in Laboratory Settings

Given its role in NAD biosynthesis, it is likely that its effects on cellular function would be observed over time, potentially influencing the stability and long-term function of cells .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models

Metabolic Pathways

This compound is involved in the NAD biosynthesis pathway . It interacts with the enzyme nicotinamidase, contributing to the conversion of nicotinamide to nicotinic acid, a key step in the production of NAD .

Subcellular Localization

Given its role in NAD biosynthesis, it is likely to be found in the cytoplasm where this process occurs

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-(Benzyloxy)nicotinaldehyde involves the reaction of benzyl alcohol with a nicotinic acid ester, followed by a carbonylation reaction under acidic conditions to yield the target compound . The general reaction scheme is as follows:

    Esterification: Nicotinic acid is esterified with benzyl alcohol to form the corresponding ester.

    Carbonylation: The ester undergoes a carbonylation reaction in the presence of an acid catalyst to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of esterification and carbonylation reactions can be scaled up for industrial synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: 5-(Benzyloxy)nicotinic acid.

    Reduction: 5-(Benzyloxy)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)nicotinaldehyde is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development .

Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Comparison with Similar Compounds

    Nicotinaldehyde: The parent compound without the benzyloxy group.

    5-Methoxynicotinaldehyde: A similar compound with a methoxy group instead of a benzyloxy group.

    5-(Phenylmethoxy)nicotinaldehyde: Another derivative with a phenylmethoxy group.

Comparison: 5-(Benzyloxy)nicotinaldehyde is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to nicotinaldehyde, the benzyloxy group can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets. The presence of different substituents (e.g., methoxy, phenylmethoxy) can also affect the compound’s electronic properties and reactivity, leading to variations in their chemical and biological behavior .

Properties

IUPAC Name

5-phenylmethoxypyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOQOUXGEUQUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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